molecular formula C10H17NO2 B13258340 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Cat. No.: B13258340
M. Wt: 183.25 g/mol
InChI Key: VMZPPPZUAFJNOS-UHFFFAOYSA-N
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Description

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C₁₀H₁₇NO₂ It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethylamino group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of furan-2-carbaldehyde with ethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-butanone under reductive amination conditions to yield the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-one.

    Reduction: Formation of 4-{[1-(Tetrahydrofuran-2-yl)ethyl]amino}butan-2-ol.

    Substitution: Formation of halogenated derivatives such as 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-yl chloride.

Scientific Research Applications

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a butanol chain.

    4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Contains a triazolo-triazine ring system attached to the furan ring.

Uniqueness

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a butanol chain allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-[1-(furan-2-yl)ethylamino]butan-2-ol

InChI

InChI=1S/C10H17NO2/c1-8(12)5-6-11-9(2)10-4-3-7-13-10/h3-4,7-9,11-12H,5-6H2,1-2H3

InChI Key

VMZPPPZUAFJNOS-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=CC=CO1)O

Origin of Product

United States

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